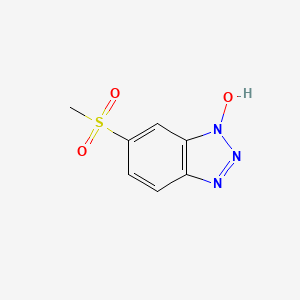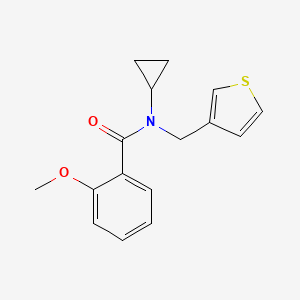
6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methylsulfonyl group attached to the benzotriazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the introduction of the methylsulfonyl group to the benzotriazole ring. One common method is the reaction of 1H-1,2,3-benzotriazol-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
化学反応の分析
Types of Reactions
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted benzotriazole derivatives.
科学的研究の応用
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific application.
類似化合物との比較
Similar Compounds
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its chemopreventive properties.
Methylsulfonylmethane (MSM): Commonly used as a dietary supplement with anti-inflammatory properties.
Sulfonamide-based Indole Analogs: Exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is unique due to its specific structure, which combines the benzotriazole ring with a methylsulfonyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
特性
IUPAC Name |
1-hydroxy-6-methylsulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c1-14(12,13)5-2-3-6-7(4-5)10(11)9-8-6/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIXCTALATKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=NN2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2630473.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)

![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)


![N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630485.png)

![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)

![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)


